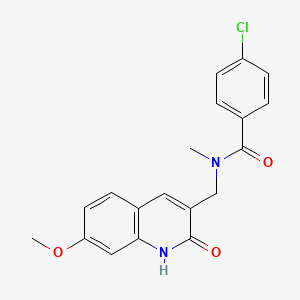

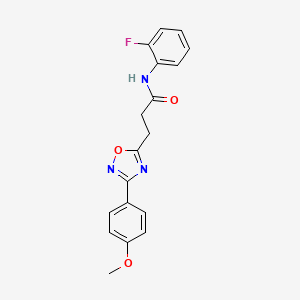

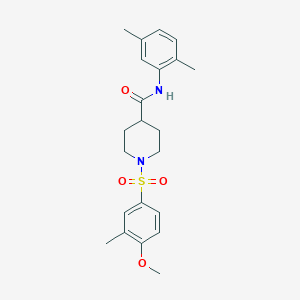

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, also known as BQ-123, is a peptide antagonist that selectively blocks endothelin-1 (ET-1) binding to the ETA receptor. It is a potent and specific inhibitor of the ETA receptor, which is involved in vasoconstriction and cell proliferation. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer.

Mecanismo De Acción

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide selectively blocks the ETA receptor, which is responsible for vasoconstriction, cell proliferation, and fibrosis. ETA receptors are expressed in various tissues, including blood vessels, heart, kidney, and lung. By blocking the ETA receptor, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide reduces the vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and decreased cell growth.

Biochemical and Physiological Effects:

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to have significant biochemical and physiological effects in various animal models and clinical studies. It reduces blood pressure by inhibiting vasoconstriction, improves cardiac function by reducing fibrosis and hypertrophy, and protects against renal damage by reducing oxidative stress and inflammation. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has also been shown to have anti-tumor effects in various cancer models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has several advantages as a research tool, including its high potency and specificity for the ETA receptor, its stability in aqueous solutions, and its ability to penetrate cell membranes. However, it also has some limitations, including its relatively short half-life and the need for repeated dosing in vivo. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide may also have off-target effects, which need to be carefully evaluated in each experimental setting.

Direcciones Futuras

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has potential therapeutic applications in various diseases, including hypertension, heart failure, and cancer. Future research directions include developing more stable and long-acting formulations of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, exploring its combination with other drugs for synergistic effects, and investigating its role in other disease models. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide may also be useful as a diagnostic tool for ETA receptor expression in various tissues. Overall, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has significant potential as a research tool and a therapeutic agent for various diseases.

Métodos De Síntesis

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves coupling the N-protected amino acids onto a solid support, then deprotecting and cleaving the peptide from the support. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

Aplicaciones Científicas De Investigación

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has been widely used in scientific research to investigate the role of the ETA receptor in various physiological and pathological processes. It has been shown to be effective in reducing blood pressure in animal models of hypertension and in patients with essential hypertension. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has also been studied for its potential therapeutic effects in heart failure, pulmonary hypertension, and renal diseases.

Propiedades

IUPAC Name |

N-butyl-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-2-3-12-23(21(26)15-8-10-18(11-9-15)24(27)28)14-17-13-16-6-4-5-7-19(16)22-20(17)25/h4-11,13H,2-3,12,14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKWEECDLQNEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-nitro-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711188.png)

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)

![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)

![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)

![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)